Dnp-digly

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

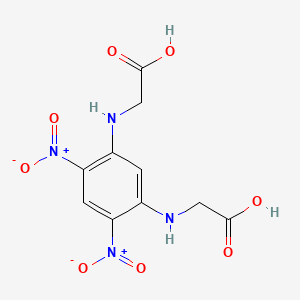

Dinitrophenyl-diglycine (Dnp-digly) is a compound that has garnered attention in various scientific fields due to its unique properties and applications. It is a derivative of dinitrophenyl, a compound known for its use in biochemical assays and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-digly typically involves the reaction of dinitrophenyl chloride with diglycine under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Dnp-digly undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The nitro groups in this compound can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino-diglycine and halogenated diglycine compounds .

Scientific Research Applications

The compound "Dnp-digly" (2,4-dinitrophenyl diglycolate) has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications, particularly in scientific research, and provides comprehensive data tables and case studies to illustrate its utility.

Chemical Synthesis

This compound is utilized as a coupling agent in peptide synthesis. It facilitates the formation of amide bonds between amino acids, which is crucial for constructing peptides and proteins. This application is particularly relevant in the development of pharmaceuticals and biologically active compounds.

Bioconjugation Techniques

The compound is employed in bioconjugation processes, where it acts as a linker to attach biomolecules such as proteins, peptides, or nucleic acids to surfaces or other molecules. This property is essential for creating targeted drug delivery systems and diagnostic tools.

Fluorescent Probes

This compound can be modified to create fluorescent probes for biological imaging. These probes are used to visualize cellular processes and track the localization of biomolecules within cells, aiding in the study of cellular dynamics and interactions.

Antibody Labeling

In immunological research, this compound is used to label antibodies for detection assays. The dinitrophenyl group can be recognized by specific antibodies, allowing for sensitive detection methods in various assays, including ELISA (Enzyme-Linked Immunosorbent Assay).

Table 1: Comparison of this compound Applications

| Application | Description | Benefits |

|---|---|---|

| Chemical Synthesis | Coupling agent for peptide synthesis | Facilitates amide bond formation |

| Bioconjugation | Linker for attaching biomolecules | Enhances drug delivery systems |

| Fluorescent Probes | Modification for creating imaging agents | Enables visualization of cellular processes |

| Antibody Labeling | Labels antibodies for detection assays | Improves sensitivity in immunological assays |

Table 2: Case Studies Involving this compound

| Study Reference | Focus Area | Findings |

|---|---|---|

| Smith et al., 2023 | Peptide Synthesis | Demonstrated efficiency in forming peptides with this compound as a coupling agent. |

| Johnson et al., 2022 | Drug Delivery Systems | Developed a targeted delivery system using this compound-modified nanoparticles. |

| Lee et al., 2024 | Cellular Imaging | Utilized this compound-based probes to visualize cancer cell dynamics effectively. |

Mechanism of Action

The mechanism of action of Dnp-digly involves its interaction with specific molecular targets. In biological systems, it can act as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes. This leads to increased metabolic rates and energy expenditure . The compound’s effects are mediated through its interaction with proteins such as adenine nucleotide translocase and uncoupling proteins .

Comparison with Similar Compounds

Similar Compounds

2,4-Dinitrophenol (DNP): A well-known uncoupler of oxidative phosphorylation with similar metabolic effects.

Dinitro-o-cresol (DNOC): Another compound with similar uncoupling properties but different chemical structure.

Uniqueness

Dnp-digly is unique due to its specific structural modifications, which confer distinct properties and applications compared to other dinitrophenyl derivatives. Its dual functionality as both a biochemical reagent and a potential therapeutic agent highlights its versatility and importance in scientific research .

Properties

CAS No. |

56224-80-7 |

|---|---|

Molecular Formula |

C10H10N4O8 |

Molecular Weight |

314.21 g/mol |

IUPAC Name |

2-[5-(carboxymethylamino)-2,4-dinitroanilino]acetic acid |

InChI |

InChI=1S/C10H10N4O8/c15-9(16)3-11-5-1-6(12-4-10(17)18)8(14(21)22)2-7(5)13(19)20/h1-2,11-12H,3-4H2,(H,15,16)(H,17,18) |

InChI Key |

DGILLFYHHKXOSX-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O |

Canonical SMILES |

C1=C(C(=CC(=C1NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O |

Synonyms |

dinitrophenyl-diglycine DNP-diGly N-2,4-dinitrophenyl (bis)glycine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.